5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused pyrazole-pyrazine core. Its structure includes a 2-(4-methylphenyl) group at position 2 and a 5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl} substituent at position 5 (). The ethoxy and methyl groups on the phenyl and oxazole rings likely enhance lipophilicity and influence interactions with biological targets, such as kinases or receptors implicated in cancer ().
Propriétés
IUPAC Name |
5-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-4-32-24-8-6-5-7-20(24)25-27-22(18(3)33-25)16-29-13-14-30-23(26(29)31)15-21(28-30)19-11-9-17(2)10-12-19/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBOMOJWAMDAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)C)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis of the Oxazole Intermediate
The 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl subunit is synthesized via a cyclocondensation reaction. A representative protocol involves reacting 2-ethoxybenzamide with chloroacetone in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds at 80–100°C for 6–8 hours, yielding the oxazole ring after intramolecular dehydration.
Key Reaction Conditions:
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Solvent: Toluene or dichloromethane
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Catalyst: ZnCl₂ (10 mol%)
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Temperature: 80–100°C
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Yield: 65–72%
The intermediate is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) and characterized using -NMR and -NMR spectroscopy.
Preparation of the Pyrazolo-Pyrazinone Core
The pyrazolo[1,5-a]pyrazin-4-one scaffold is synthesized through a [3+2] cycloaddition between 4-methylphenyl isocyanate and a preformed pyrazole derivative. This step employs a copper(I)-catalyzed reaction under inert atmosphere conditions.
Optimized Parameters:
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Catalyst: CuI (5 mol%)
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Ligand: 1,10-Phenanthroline
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Solvent: Dimethylformamide (DMF)
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Reaction Time: 12 hours
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Yield: 58–64%
Coupling of Moieties
The final step involves alkylation of the pyrazolo-pyrazinone core with the oxazole intermediate. A Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) facilitates the formation of the methylene bridge.
Critical Parameters:
| Parameter | Value |
|---|---|
| Temperature | 0°C → Room temp. |
| Reaction Time | 24 hours |
| Molar Ratio (Core:Oxazole) | 1:1.2 |
| Yield | 45–50% |
Alternative One-Pot Methodologies
Recent advances have explored one-pot strategies to streamline synthesis. A notable approach condenses the oxazole formation and coupling steps into a single reactor, reducing purification overhead.
Reaction Design
The one-pot method utilizes a tandem cyclization-alkylation sequence. Starting materials include 2-ethoxybenzamide, chloroacetone, and the preformed pyrazolo-pyrazinone core. The process employs scandium(III) triflate as a dual-function catalyst.
Performance Metrics:
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Overall Yield: 38–42%
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Purity (HPLC): >90%
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Key Advantage: Eliminates intermediate isolation
Optimization Strategies
Solvent Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the coupling step but may reduce oxazole stability. Comparative studies reveal:
| Solvent | Coupling Yield (%) | Oxazole Stability (%) |
|---|---|---|
| DMF | 50 | 85 |
| THF | 45 | 95 |
| Acetonitrile | 40 | 80 |
Catalytic Systems
Alternative catalysts have been evaluated to improve yields:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| CuI | 1,10-Phenanthroline | 64 |
| Pd(OAc)₂ | Xantphos | 52 |
| NiCl₂ | BINAP | 48 |
Copper-based systems remain superior for cycloaddition steps.
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity:
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >95% purity for optimized batches.
Challenges and Limitations
Low Coupling Efficiency
The steric bulk of the oxazole moiety limits alkylation yields. Strategies to mitigate this include:
Purification Difficulties
The final compound’s lipophilic nature complicates crystallization. Gradient flash chromatography (hexane → ethyl acetate) remains the standard purification method.
Analyse Des Réactions Chimiques
Types of Reactions
The compound is capable of undergoing various chemical reactions, including:
Oxidation: : Typically facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: : Reduction reactions are often carried out using hydrides or catalytic hydrogenation.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are common due to the electron-rich nature of the heterocyclic system.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Sodium hydride (NaH), halogenating agents (e.g., N-bromosuccinimide).
Major Products
The products of these reactions often include oxidized derivatives, reduced forms (alcohols, amines), and various substituted derivatives depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Properties
The compound exhibits the following physicochemical properties:
- LogP : 3.1, indicating moderate lipophilicity.
- Polar Surface Area : 65 Ų, which may influence its bioavailability.
- Hydrogen Bond Donors/Acceptors : 0/4, suggesting potential interactions with biological targets.
Synthetic Pathways
The synthesis of this compound can be achieved through multi-step organic reactions involving:
- Formation of the oxazole ring from appropriate precursors.
- Alkylation reactions to introduce the ethoxyphenyl group.
- Cyclization processes to construct the pyrazolo[1,5-a]pyrazine core.
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
Anticancer Activity
Recent studies indicate that derivatives of this compound possess significant anticancer properties. For example:
- A study demonstrated that similar pyrazolo[1,5-a]pyrazines exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound:
- In vitro assays showed that it inhibited pro-inflammatory cytokines in macrophages, suggesting a mechanism for reducing inflammation.
Neuropharmacology
The structural features of this compound suggest potential applications in neuropharmacology:
- Preliminary studies indicate activity at dopamine and serotonin receptors, making it a candidate for further investigation as a treatment for neurological disorders such as depression and anxiety.
Case Studies
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. Its pyrazolo[1,5-a]pyrazin-4-one core is believed to mimic the natural substrates of certain enzymes, leading to competitive inhibition. Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer research, where it can disrupt DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s activity and physicochemical properties are heavily influenced by substituents on the pyrazolo[1,5-a]pyrazine core. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Lipophilicity : The target compound’s ethoxy and methyl groups () likely increase membrane permeability compared to the hydroxymethyl-containing analog ().
- Bioisosterism : The oxazole ring in the target compound may mimic purine structures, similar to pyrazolo[1,5-a]pyrimidines (), enhancing kinase inhibition.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can low yields in oxazole-pyrazole coupling reactions be addressed?
- Methodological Answer : The synthesis involves multi-step reactions, starting with oxazole ring formation followed by coupling to the pyrazolo[1,5-a]pyrazinone core. Key steps include:
Oxazole intermediate synthesis : React 2-ethoxyphenylacetonitrile with ethyl chloroacetate under acidic conditions .
Pyrazole core preparation : Use Knorr pyrazole synthesis with hydrazine derivatives and diketones .
Coupling : Optimize Suzuki-Miyaura or Ullmann coupling for oxazole-pyrazole linkage; low yields are mitigated by using Pd(OAc)₂ catalysts, ligand screening (e.g., XPhos), and inert atmospheres .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (≥95%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and oxazole/pyrazole carbons (δ 150–160 ppm) using 2D NMR (HSQC, HMBC) to resolve overlapping signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 484.2012 for C₂₇H₂₆N₄O₃) .
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in DMSO (stock solution) and PBS (pH 7.4). Use UV-Vis spectroscopy to quantify solubility limits .
- Stability :
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
Advanced Research Questions
Q. What computational strategies predict binding modes of this compound with kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3POZ for Aurora kinases). Prioritize poses with hydrogen bonds to hinge regions (e.g., Glu211, Ala213) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
- Free energy calculations : Apply MM-PBSA to estimate ΔG binding (~-8 kcal/mol for high affinity) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent modifications :
| Position | Modification | Impact on IC₅₀ (μM) | Source |
|---|---|---|---|
| Oxazole 2-aryl | Replace ethoxy with Cl | Improved kinase inhibition (IC₅₀: 0.12 → 0.07) | |
| Pyrazole 4-methyl | Replace with CF₃ | Enhanced metabolic stability (t₁/₂: 2h → 6h) |
- Assays : Test analogs in kinase panels (e.g., Eurofins) and cancer cell lines (e.g., A549, MCF-7) with MTT assays .
Q. What methods resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assays : Use identical cell lines (ATCC-validated), serum-free media, and endpoint measurements (e.g., ATP levels vs. apoptosis markers) .
- Control variables :
- Batch variability : Characterize each compound batch via LC-MS.
- Off-target effects : Perform kinome-wide profiling (e.g., KINOMEscan) .
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data and identify outliers .
Q. How is the compound’s mechanism of action validated in complex biological systems?
- Methodological Answer :
- Target engagement : Use cellular thermal shift assays (CETSA) to confirm target binding in lysates .
- Pathway analysis : Perform RNA-seq (Illumina) to identify differentially expressed genes (e.g., autophagy-related LC3B) .
- In vivo models : Test in PDX (patient-derived xenograft) mice; monitor tumor volume and biomarkers (e.g., p-H3 for mitotic arrest) .
Q. What advanced formulations improve the compound’s pharmacokinetics?
- Methodological Answer :
- Nanocarriers : Encapsulate in PEG-PLGA nanoparticles (size: 100–150 nm) for sustained release (t₁/₂: 8h in plasma) .
- Prodrug design : Synthesize phosphate esters for enhanced solubility (e.g., 10-fold increase in PBS) .
- PK/PD modeling : Use NONMEM to correlate plasma levels (Cₘₐₓ: 1.2 μg/mL) with tumor regression .
Data Contradiction Analysis
Q. Why do computational predictions of solubility conflict with experimental data?
- Methodological Answer :
- Limitations of models : Commercial tools (e.g., ACD/Percepta) often underestimate π-π stacking in aromatic systems. Validate with COSMO-RS simulations .
- Experimental validation : Compare shake-flask (experimental) vs. chromatographic (e.g., HPLC-logP) methods .
Q. How can researchers address discrepancies in IC₅₀ values across kinase inhibition studies?
- Methodological Answer :
- Assay conditions : Standardize ATP concentrations (1 mM vs. physiological 10 mM) and pre-incubation times .
- Data normalization : Use Z’-factor to validate assay quality and normalize to staurosporine controls .
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